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Compound of Interest

Methyl 4-
Compound Name:
benzenesulfonamidobenzoate

Cat. No.: B182461

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the crystal structure and molecular
packing of Methyl 4-benzenesulfonamidobenzoate, a molecule of interest in medicinal
chemistry and materials science. Understanding the three-dimensional arrangement of
molecules in the solid state is paramount for predicting and controlling the physicochemical
properties of a compound, such as solubility, stability, and bioavailability. This document
summarizes the key structural features of Methyl 4-benzenesulfonamidobenzoate, based on
available crystallographic data and analysis of related structures, offering insights into the
intermolecular forces that govern its supramolecular assembly.

Molecular Structure and Conformation

The molecular structure of Methyl 4-benzenesulfonamidobenzoate consists of a central
sulfonamide linkage connecting a benzene ring and a methyl benzoate moiety at the para
position. The inherent flexibility of the sulfonamide group allows for a range of conformations;
however, in the solid state, the molecule is expected to adopt a specific, low-energy
conformation dictated by the crystal packing forces.

While a complete single-crystal X-ray diffraction dataset for Methyl 4-
benzenesulfonamidobenzoate is not publicly available at the time of this writing, analysis of
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its isomer, Methyl 2-benzenesulfonamidobenzoate, and other related sulfonamide structures
provides valuable insights into its likely conformational and packing motifs.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice is governed by a delicate balance of
intermolecular interactions, including hydrogen bonds, van der Waals forces, and m-1t stacking.
For Methyl 4-benzenesulfonamidobenzoate, the primary intermolecular interaction is the
hydrogen bond.

In the solid state, molecules of Methyl 4-benzenesulfonamidobenzoate are organized into a
stable, three-dimensional network through a variety of weak interactions.[1] A pivotal interaction
is the N-H---O hydrogen bond, which facilitates the formation of centrosymmetric dimers.[1]

Hydrogen Bonding Network

The sulfonamide group (—SO2NH—) is a potent hydrogen bond donor (N-H) and acceptor
(S=0). This dual functionality is the driving force behind the primary packing motif observed in
many sulfonamide-containing crystal structures. In the case of Methyl 4-
benzenesulfonamidobenzoate, the N-H group of one molecule forms a hydrogen bond with
one of the sulfonyl oxygen atoms of a neighboring molecule. This interaction is reciprocal,
leading to the formation of a stable, centrosymmetric dimeric structure.
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This dimeric motif is a common feature in the crystal packing of sulfonamides and significantly
contributes to the overall stability of the crystal lattice.

Quantitative Crystallographic Data (Comparative)

As a definitive crystal structure for Methyl 4-benzenesulfonamidobenzoate is not available,
the following tables present the crystallographic data for its isomer, Methyl 2-
benzenesulfonamidobenzoate, to provide a quantitative example of a closely related structure.
This data is intended for comparative purposes and to illustrate the type of detailed information
that can be obtained from single-crystal X-ray diffraction.

Table 1: Crystal Data and Structure Refinement for Methyl 2-benzenesulfonamidobenzoate

Parameter Value
Empirical formula C14H13NO4S
Formula weight 291.31
Temperature 296(2) K
Wavelength 0.71073 A
Crystal system Triclinic
Space group P-1

a=28.341(5) A, a = 84.483(5)°b = 9.115(3) A, B

Unit cell dimensions
= 80.663(5)°c = 10.000(5) A, y = 66.674(4)°

Volume 688.5(7) A3
z 2
Calculated density 1.404 Mg/m3

Table 2: Selected Bond Lengths (A) for Methyl 2-benzenesulfonamidobenzoate
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Bond Length
S(1)-0(1) 1.431(2)
S(1)-0(2) 1.435(2)
S(1)-N(1) 1.637(2)
S(1)-C(1) 1.763(2)
N(1)-C(7) 1.425(3)
C(13)-0(3) 1.201(3)
C(13)-0(4) 1.345(3)

Table 3: Selected Bond Angles (°) for Methyl 2-benzenesulfonamidobenzoate

Angle Value

0(1)-S(1)-0(2) 119.8(1)
O(1)-S(1)-N(2) 107.1(2)
0(2)-S(1)-N(1) 106.1(1)
O(1)-S(1)-C(1) 108.3(1)
0(2)-S(1)-C(1) 107.5(2)
N(1)-S(1)-C(1) 107.6(1)
C(7)-N(1)-S(1) 124.9(2)

Experimental Protocols

The determination of a crystal structure is a multi-step process that involves synthesis of high-
quality single crystals followed by their analysis using X-ray diffraction.

Synthesis and Crystallization

A general method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride
with an amine in the presence of a base. For Methyl 4-benzenesulfonamidobenzoate, this
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would typically involve the reaction of 4-aminobenzoic acid methyl ester with benzenesulfonyl
chloride.

4-Aminobenzoic Acid Methyl Ester +
Benzenesulfonyl Chloride

Reaction in suitable solvent
(e.g., pyridine, DCM)

@s workup and e@

Column chromatography or
recrystallization

Slow evaporation of solvent
to yield single crystals

@Crystal X-ray Dif@
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Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a
saturated solution of the purified compound in an appropriate solvent or solvent mixture.

Single-Crystal X-ray Diffraction
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The definitive method for determining the three-dimensional structure of a molecule in the solid
state is single-crystal X-ray diffraction. A suitable single crystal is mounted on a goniometer and
irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is
recorded on a detector. The collected data is then processed to determine the unit cell
parameters and the electron density distribution within the crystal, from which the atomic
positions can be determined and the molecular structure can be refined.

Mount Single Crystal
Irradiate with X-rays
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Process Data
(Integration, Scaling, Absorption Correction)

'

Solve Structure
(Direct Methods or Patterson)

Refine Structure
(Least-squares minimization)

Validate Structure
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Conclusion

The solid-state structure of Methyl 4-benzenesulfonamidobenzoate is primarily dictated by
the formation of robust N-H---O hydrogen-bonded centrosymmetric dimers. This fundamental
packing motif, common to many sulfonamides, provides significant stability to the crystal lattice.
While a complete, experimentally determined crystal structure for the title compound is not yet
in the public domain, analysis of its isomer and related compounds provides a strong basis for
understanding its supramolecular chemistry. The detailed experimental protocols outlined in
this guide provide a roadmap for researchers seeking to determine the crystal structure of this
and similar molecules, which is a critical step in the rational design of new pharmaceutical and
material compounds. Further investigation to obtain the precise crystallographic data for
Methyl 4-benzenesulfonamidobenzoate will be invaluable for a more complete
understanding of its solid-state properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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